molecular formula C8H5F5N2O2 B4269532 2-(2,3,4,5,6-Pentafluorophenoxy)acetohydrazide CAS No. 80703-24-8

2-(2,3,4,5,6-Pentafluorophenoxy)acetohydrazide

Cat. No.: B4269532
CAS No.: 80703-24-8
M. Wt: 256.13 g/mol
InChI Key: DIAULXZUNNOHLK-UHFFFAOYSA-N
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Description

2-(Pentafluorophenoxy)acetohydrazide is an organic compound with the molecular formula C8H5F5N2O2 It is characterized by the presence of a pentafluorophenoxy group attached to an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3,4,5,6-Pentafluorophenoxy)acetohydrazide typically involves the reaction of pentafluorophenol with chloroacetic acid to form 2-(pentafluorophenoxy)acetic acid. This intermediate is then reacted with hydrazine hydrate to yield the final product, this compound . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and final product.

Chemical Reactions Analysis

Types of Reactions

2-(Pentafluorophenoxy)acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrazones: Formed from the reaction of 2-(2,3,4,5,6-Pentafluorophenoxy)acetohydrazide with aldehydes or ketones.

    Substituted Derivatives: Products of nucleophilic aromatic substitution reactions involving the pentafluorophenoxy group.

Mechanism of Action

The mechanism of action of 2-(2,3,4,5,6-Pentafluorophenoxy)acetohydrazide largely depends on its chemical reactivity. The hydrazide group can form stable hydrazones with carbonyl compounds, which can further undergo various transformations. The pentafluorophenoxy group, due to its electron-withdrawing nature, can influence the reactivity of the molecule, making it a useful moiety in designing compounds with specific biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Pentafluorophenoxy)acetohydrazide is unique due to the presence of the pentafluorophenoxy group, which imparts distinct electronic properties compared to other phenoxyacetohydrazides. This makes it particularly useful in applications requiring strong electron-withdrawing groups, such as in the synthesis of highly reactive intermediates or in the development of materials with specific electronic properties .

Properties

IUPAC Name

2-(2,3,4,5,6-pentafluorophenoxy)acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F5N2O2/c9-3-4(10)6(12)8(7(13)5(3)11)17-1-2(16)15-14/h1,14H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIAULXZUNNOHLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)NN)OC1=C(C(=C(C(=C1F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F5N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101213627
Record name 2-(2,3,4,5,6-Pentafluorophenoxy)acetic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101213627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80703-24-8
Record name 2-(2,3,4,5,6-Pentafluorophenoxy)acetic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80703-24-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,3,4,5,6-Pentafluorophenoxy)acetic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101213627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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